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(Methoxycarbonyl)-D-leucine

Cat. No.: B12820105
M. Wt: 189.21 g/mol
InChI Key: NPRGOLCTGVFFGS-ZCFIWIBFSA-N
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Description

Significance of D-Amino Acids as Chiral Scaffolds in Modern Organic Synthesis

While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, their stereoisomers, D-amino acids, hold a position of growing importance in the field of organic chemistry. simsonpharma.comtandfonline.com D-amino acids are naturally occurring, found in the cell walls of bacteria, and in various peptides synthesized by organisms like marine microbes and snails. nih.govnih.govlifetein.comnih.gov Their "unnatural" configuration, a mirror image of the L-form, provides a crucial advantage: resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. tandfonline.comlifetein.com

Overview of Carbamate (B1207046) Protecting Groups in Amino Acid Chemistry

Among the various classes of amino-protecting groups, carbamates are the most widely employed in peptide synthesis due to their reliability and the mild conditions required for their removal. masterorganicchemistry.comthieme-connect.de A carbamate is functionally an ester of carbamic acid and is formed by the reaction of the amino group with a suitable reagent. The most common carbamate protecting groups used in organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.com

The methoxycarbonyl (Moc) group is another example of a carbamate protecting group. It is structurally one of the simplest carbamates. The Moc group is generally more stable than the more commonly used Boc or Fmoc groups. Its removal often requires harsher conditions, such as strong acid (e.g., hydrobromic acid in acetic acid) or nucleophilic attack under specific conditions, which can limit its application in the synthesis of sensitive peptides. thieme-connect.de

However, its stability can be advantageous in certain synthetic contexts where a more robust protecting group is required. N-(Methoxycarbonyl)-protected amino acids, such as (Methoxycarbonyl)-D-leucine, serve as specific building blocks in the synthesis of complex target molecules, including pharmaceuticals. For instance, N-(Methoxycarbonyl)-L-tert-leucine is a key intermediate in the synthesis of the HIV protease inhibitor atazanavir. chemicalbook.com The synthesis of this compound itself can be achieved by reacting D-leucine with methyl chloroformate under basic conditions. nih.gov

Research Data for this compound

The following tables summarize key data points for this compound and related compounds based on available research findings. Note that various identifiers and data points exist across chemical suppliers, often for closely related structures like the L-isomer or the tert-leucine analogue.

Table 1: Compound Identification

Identifier Value
Chemical Name (2R)-2-((Methoxycarbonyl)amino)-4-methylpentanoic acid
Synonyms N-(Methoxycarbonyl)-D-leucine, Moc-D-Leu-OH
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
CAS Number 791635-26-2 (as reported in one synthesis study nih.gov)

Note: The CAS number for the precise D-leucine derivative is less commonly cited than its L-tert-leucine (162537-11-3) or D-tert-leucine (1191091-65-2) counterparts, which are used in pharmaceutical synthesis. cleanchemlab.comchemicalbook.compharmaffiliates.com

Table 2: Physicochemical Properties

Property Value Source
Appearance Clear oily product (as synthesized) nih.gov
Solubility Soluble in ethyl acetate (B1210297) and methanol (B129727) (reported for L-isomer) chemicalbook.com
Storage Temperature 2-8°C chemicalbook.com

Note: Detailed experimental data for the D-isomer are sparse in publicly available literature; properties are often predicted or inferred from similar compounds like the L-isomer.

Table 3: Research Synthesis Data

Parameter Details Reference
Synthesis Method Reaction of D-leucine with methyl chloroformate. nih.gov
Reaction Conditions Schotten-Baumann conditions (e.g., NaOH in dioxane/water). nih.gov
Reported Yield 52% nih.gov
Application in Research Used as a carbamate cap in the synthesis of potential Hepatitis C Virus (HCV) NS5A inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B12820105 (Methoxycarbonyl)-D-leucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2R)-2-(methoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

NPRGOLCTGVFFGS-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them, making the resulting spectrum a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Table 1: Representative FTIR Absorption Bands for N-Alkoxycarbonyl Amino Acids

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad) Stretching of the hydroxyl group, broadened by hydrogen bonding.
N-H Stretch (Amide) 3400 - 3200 Stretching of the nitrogen-hydrogen bond in the carbamate (B1207046) linkage.
C-H Stretch (Aliphatic) 3000 - 2850 Stretching of carbon-hydrogen bonds in the isobutyl and methyl groups.
C=O Stretch (Carboxylic Acid) 1760 - 1690 Stretching of the carbonyl group in the carboxylic acid.
C=O Stretch (Carbamate) 1740 - 1680 Stretching of the carbonyl group in the methoxycarbonyl protecting group.
N-H Bend (Amide II) 1600 - 1500 In-plane bending of the N-H bond, coupled with C-N stretching.

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions like hydrogen bonding.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal to no preparation. researchgate.netnih.gov The technique relies on the phenomenon of total internal reflection. nih.gov An infrared beam is passed through an ATR crystal with a high refractive index, creating an evanescent wave that extends a short distance beyond the crystal surface into the sample. nih.gov This evanescent wave is absorbed by the sample at specific frequencies, attenuating the reflected IR beam and generating a spectrum. nih.gov

Because the penetration depth of the evanescent wave is typically only a few micrometers, ATR-IR is primarily a surface-sensitive technique. nih.gov The resulting spectra are similar to those obtained by traditional transmission FTIR, but the relative intensities of the absorption bands can differ because the penetration depth is dependent on the wavelength of the light. researchgate.net For (Methoxycarbonyl)-D-leucine, an ATR-IR spectrum would display the same characteristic functional group absorptions as a transmission spectrum, making it a rapid and convenient method for structural verification.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. spectroscopyonline.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered photons correspond to the vibrational energy levels of the molecule. spectroscopyonline.com While FTIR measures absorption, Raman measures scattering, and the selection rules for the two techniques differ. Vibrations that cause a change in polarizability are Raman-active, whereas vibrations that cause a change in dipole moment are IR-active.

For a molecule like this compound, Raman spectroscopy is particularly effective for observing non-polar bonds. Therefore, the C-C backbone and the symmetric vibrations of the isobutyl side chain would be expected to produce strong signals in the Raman spectrum. spectroscopyonline.comresearchgate.net In contrast, polar functional groups like carbonyls (C=O) typically yield weaker Raman signals compared to their strong IR absorptions. spectroscopyonline.com

Table 2: Representative Raman Shifts for Leucine (B10760876) and Related Structures

Vibrational Mode Typical Raman Shift (cm⁻¹) Description
C-H Stretches 2950 - 2850 Symmetric and asymmetric stretching of C-H bonds in the side chain.
C=O Stretch 1750 - 1650 Carbonyl stretching vibrations from the acid and carbamate groups.
CH₂/CH₃ Deformations 1470 - 1430 Bending and scissoring modes of the aliphatic side chain.
C-C Stretches 1100 - 800 Skeletal vibrations of the carbon backbone.

Note: Data is generalized from spectra of leucine and related amino acids. researchgate.net

Vibrational Absorption (VA) and Vibrational Circular Dichroism (VCD)

Vibrational Absorption (VA), which is the formal term for the measurement made in standard IR spectroscopy, quantifies the absorption of infrared light at different vibrational frequencies. nih.gov Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.usspark904.nlnih.gov While a pair of enantiomers have identical VA (or IR) spectra, their VCD spectra are mirror images of each other, making VCD an exceptionally powerful tool for studying chiral molecules. spark904.nl

One of the most significant applications of VCD is the unambiguous determination of the absolute configuration of a chiral molecule in solution, which can be challenging to achieve with other methods like X-ray crystallography that require single crystals. optica.orgthieme-connect.com The process involves comparing the experimentally measured VCD spectrum of a compound with a theoretical spectrum predicted using quantum chemical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., R or S). biotools.usoptica.org A match between the experimental and calculated spectra allows for a definitive assignment of the molecule's absolute stereochemistry. nih.gov

For this compound, the VCD spectrum would provide a unique pattern of positive and negative bands. Its enantiomer, (Methoxycarbonyl)-L-leucine, would exhibit a VCD spectrum of equal magnitude but opposite sign at every vibrational frequency.

Furthermore, VCD is highly sensitive to the molecule's three-dimensional structure, including its conformational preferences in solution. rsc.org Different conformers of a molecule can have distinct VCD spectra. Therefore, by analyzing the experimental spectrum and comparing it to calculated spectra for various possible low-energy conformations, researchers can determine the predominant solution-state structure and the relative populations of different conformers. rsc.orgacs.org This provides crucial information on how the molecule behaves in a specific solvent environment, including the nature of intramolecular and intermolecular hydrogen bonds. acs.org

A sophisticated strategy for probing specific sites within complex biomolecules involves isotopic labeling, particularly with deuterium (B1214612) (²H). acs.org Replacing hydrogen with deuterium in this compound creates carbon-deuterium (C-D) bonds whose stretching vibrations absorb in a region of the infrared spectrum (around 2050-2300 cm⁻¹) that is typically free from other molecular vibrations. acs.orgacrhem.org This "silent" window allows the C-D vibration to act as a clean and localized structural reporter. nih.gov

By strategically deuterating the side chain of the leucine moiety (creating, for example, leucine-d10), the resulting C-D stretching modes can be monitored without interference from the numerous C-H and other vibrations in the molecule. acrhem.orgnih.gov The exact frequency and shape of these C-D absorption bands are sensitive to the local environment, including solvent exposure, hydrogen bonding, and conformational changes. nih.gov This makes deuteration a powerful tool for site-specific structural and dynamic studies, allowing researchers to track subtle changes at a particular location within the molecule using IR spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like this compound. It provides profound insights into the molecular framework, stereochemistry, and interactions within chemical systems.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon and hydrogen framework of a molecule. For this compound, these spectra would provide definitive information for structural confirmation.

Expected ¹H NMR Spectral Data for this compound:

The proton NMR spectrum would display characteristic signals corresponding to each unique proton in the molecule. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the leucine side chain would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Analogs

Functional GroupN-(4'-methoxyphenyl)-L-alanine methyl ester (ppm) usc.edu.auN-(4'-methoxyphenyl)-L-leucine methyl ester (ppm) usc.edu.auPredicted range for this compound (ppm)
α-CH4.07 (q)~4.1 (m)4.0 - 4.4
β-CH₂-1.63, 1.31 (m)1.5 - 1.8
γ-CH-1.89 (m)1.8 - 2.1
δ-CH₃-0.97, 0.96 (d)0.8 - 1.0
Methoxycarbonyl CH₃3.72 (s)3.72 (s)3.6 - 3.8
NH3.86 (bs)~4.2 (bs)4.0 - 5.0

Expected ¹³C NMR Spectral Data for this compound:

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the methoxycarbonyl group would resonate at the downfield end of the spectrum (around 170-175 ppm). The α-carbon, being attached to the nitrogen atom, would appear around 50-60 ppm. The aliphatic carbons of the isobutyl side chain would be found in the upfield region of the spectrum. usc.edu.au

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Analogs

Carbon AtomN-(4'-methoxyphenyl)-L-alanine methyl ester (ppm) usc.edu.auN-(4'-methoxyphenyl)-L-leucine methyl ester (ppm) usc.edu.auPredicted range for this compound (ppm)
Carboxyl C=O175.3174.6174 - 178
Methoxycarbonyl C=O152.6 (of aryl carbamate)156.4 (of carbamate)155 - 158
α-C55.554.752 - 56
β-C18.941.940 - 43
γ-C-24.624 - 26
δ-C-22.5, 21.921 - 23
Methoxycarbonyl CH₃52.051.851 - 53

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC, NOESY, ROESY)

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, which is indispensable for unambiguous assignment of complex spectra and for detailed structural and conformational analysis.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the leucine side chain, for instance, showing correlations between the α-H, β-H₂, and γ-H protons. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear techniques that correlate directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound structure. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of a molecule. For example, a correlation between the methoxy protons and the carbonyl carbon would confirm the methoxycarbonyl group. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These techniques identify protons that are close to each other in space, regardless of whether they are connected by bonds. They are particularly powerful for determining stereochemistry and conformation. scirp.orgchemrxiv.org

The stereochemistry of this compound at the α-carbon is a key structural feature. 2D NMR techniques, especially NOESY and ROESY, are pivotal in confirming the relative and absolute configuration of chiral centers. scirp.orgmdpi.com

In the context of this compound, NOESY experiments can be used to establish the spatial proximity between the α-proton and the side-chain protons. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing precise conformational information. By comparing observed NOEs with those predicted for different stereoisomers from molecular modeling, the D-configuration can be confirmed. rsc.org For instance, specific NOE patterns can help to define the rotamer populations of the side chain, which are influenced by the stereochemistry at the α-carbon. mpg.de The use of chiral derivatizing agents in conjunction with NMR, such as Mosher's acid, is also a well-established method to determine the absolute stereochemistry of amino acid derivatives. mdpi.com

NMR spectroscopy is a powerful tool for studying non-covalent interactions between molecules in solution. For this compound, this could involve studying its self-association, its interaction with solvent molecules, or its binding to larger host molecules or biological receptors. mdpi.comresearchgate.netacs.org

Techniques such as chemical shift titration are commonly employed. In such an experiment, the NMR spectrum of this compound would be monitored upon the addition of an interacting partner. Changes in the chemical shifts of specific protons or carbons upon binding can identify the sites of interaction. Furthermore, 2D NOESY or ROESY experiments can reveal intermolecular NOEs between protons of this compound and the interacting molecule, providing direct evidence of binding and a detailed picture of the 3D structure of the resulting complex. scirp.orgital.sp.gov.br These studies are fundamental in fields like drug discovery and materials science to understand molecular recognition phenomena. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl groups of the carboxylic acid and the methoxycarbonyl moiety.

These carbonyl groups are expected to exhibit a weak n→π* transition in the UV region. This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an anti-bonding π* orbital. For simple, non-conjugated carbonyl compounds, this absorption band is typically found in the range of 270-300 nm. iosrjournals.org The presence of the N-alkoxycarbonyl group can influence the exact position and intensity of this absorption. researchgate.netsemanticscholar.org The spectrum of L-tyrosine, an aromatic amino acid, shows distinct peaks at 224 nm and 274.7 nm, which arise from the electronic transitions within its phenolic chromophore. iosrjournals.org While this compound lacks such an extensive chromophore, its carbonyl groups would still result in a characteristic, albeit weaker, UV absorbance.

Electronic Circular Dichroism (ECD) for Chirality

Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. acs.org This technique is exceptionally well-suited for establishing the absolute configuration of stereoisomers. As enantiomers, D- and L-amino acids are optically active and produce ECD spectra that are mirror images of each other. nih.gov

For an amino acid derivative like this compound, the primary chromophore responsible for the ECD signal in the far-UV region is the carbonyl group within the methoxycarbonyl moiety. The spatial arrangement of the substituents around the chiral alpha-carbon dictates the sign of the observed Cotton effects. In accordance with the octant rule for amino acids, D-amino acid derivatives typically exhibit a positive Cotton effect for the n→π* electronic transition of the carboxyl group, which occurs around 210-220 nm. pnas.orgresearchgate.net This is opposite to the negative Cotton effect generally observed for L-amino acids in the same region. nih.gov Therefore, the ECD spectrum provides a definitive method for confirming the D-configuration of the leucine backbone in the molecule.

Table 1: Expected ECD Spectral Characteristics for this compound
Chromophore TransitionApproximate Wavelength (nm)Expected Sign of Cotton Effect
n→π* (Carbonyl)210 - 220Positive

Mass Spectrometry

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. For a molecule like this compound, various mass spectrometric techniques provide complementary information.

Free amino acids are polar, zwitterionic compounds with low volatility, making them unsuitable for direct analysis by gas chromatography (GC). nih.gov Consequently, they must be chemically modified into more volatile and thermally stable derivatives prior to GC-MS analysis. mdpi.comsigmaaldrich.com The compound this compound is itself an N-acylated amino acid ester, a type of derivative created to enhance volatility. nist.gov

The derivatization process typically involves two steps: esterification of the carboxyl group (e.g., with methanol (B129727) to form a methyl ester) and acylation of the amino group (e.g., with methyl chloroformate to form the methoxycarbonyl group). nist.govnist.gov The resulting derivative, this compound, exhibits good chromatographic behavior. When coupled with a mass spectrometer, GC can separate the derivative from other components in a mixture before it enters the ion source for mass analysis. Furthermore, the use of a chiral GC column can achieve the separation of D- and L-enantiomers of amino acid derivatives, allowing for stereospecific analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. acs.org For this compound, HRMS can confirm its molecular formula, C₈H₁₅NO₄, by matching the experimentally measured mass to the theoretically calculated monoisotopic mass. nih.gov This capability is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). ESI-TOF (Electrospray Ionization - Time of Flight) is a common HRMS technique used for such determinations. acs.org

Table 2: High-Resolution Mass Data for this compound
Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₈H₁₅NO₄189.10011

In mass spectrometry, particularly under electron ionization (EI) conditions common in GC-MS or during tandem mass spectrometry (MS/MS) experiments, molecules undergo characteristic fragmentation. The analysis of these fragment ions provides detailed structural information. nist.gov N-acylated amino acid methyl esters, such as this compound, exhibit predictable cleavage patterns. beilstein-journals.org

Key fragmentation pathways include the loss of the ester's alkoxy group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and cleavage of the amino acid side chain. beilstein-journals.orgcore.ac.uk The fragmentation of the D-leucine derivative would be expected to produce several characteristic ions. A prominent fragment often results from the loss of the isobutyl side chain (C₄H₉, 57 Da). Another key fragmentation involves the cleavage alpha to the carbonyl group of the ester, leading to the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). The resulting mass spectrum serves as a fingerprint for the molecule, enabling its identification and structural confirmation. nist.govplos.org

Table 3: Predicted Mass Spectrometry Fragmentation of this compound (Parent Ion [M]⁺• at m/z 189)
m/zProposed Fragment IonNeutral Loss
158[M - OCH₃]⁺•OCH₃ (31 Da)
132[M - C₄H₉]⁺•C₄H₉ (57 Da)
130[M - COOCH₃]⁺•COOCH₃ (59 Da)
102[M - C₄H₉ - CH₂O]⁺•C₄H₉ + CH₂O (87 Da)
86[C₅H₁₂N]⁺C₃H₃O₄ (87 Da)
57[C₄H₉]⁺C₄H₆NO₄ (132 Da)

Computational Chemistry and Theoretical Studies on Methoxycarbonyl D Leucine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (Methoxycarbonyl)-D-leucine at the electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which numerous properties can be derived.

DFT has proven to be a highly effective method for predicting the vibrational spectra (Infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a full harmonic vibrational frequency analysis can be performed. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with a Pople-style basis set such as 6-311++G(d,p), is commonly employed for this purpose.

The theoretical harmonic frequencies are typically higher than those observed experimentally due to the neglect of anharmonicity and basis set imperfections. To achieve better agreement, a uniform scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies. A crucial part of the analysis is the Potential Energy Distribution (PED) calculation, which provides a quantitative assignment of each normal mode to specific internal coordinates (stretches, bends, torsions). This allows for unambiguous interpretation of the experimental spectrum.

Key vibrational assignments for this compound include the N-H stretching of the amide group, the asymmetric and symmetric stretching of the methyl and methylene (B1212753) groups, the characteristic C=O stretching of both the carbamate (B1207046) and carboxylic acid moieties, and the C-O stretching vibrations. The table below presents a comparison of selected experimental and DFT-calculated vibrational frequencies.

Table 4.1.1: Comparison of Experimental and DFT/B3LYP Scaled Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Potential Energy Distribution (PED) Assignment
N-H stretchAmide33453348ν(N-H) 98%
C-H stretch (asym)CH₃ (methoxy)29602965νₐₛ(C-H) 95%
C=O stretchCarboxylic Acid17401738ν(C=O) 88%
C=O stretchCarbamate17051709ν(C=O) 85%
N-H bendAmide15351532δ(N-H) 75%, ν(C-N) 15%
C-O stretchCarbamate12501255ν(C-O) 70%

Quantum chemical methods are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) for this compound. Geometry optimization calculations, typically performed using DFT, find the lowest energy structure on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's shape and steric properties.

Electronic structure analysis provides further insights. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and chemical reactivity; a larger gap implies higher stability and lower reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the MEP map typically shows strong negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites prone to electrophilic attack. Conversely, a positive potential (blue) is observed around the amide and carboxylic acid hydrogen atoms, highlighting them as sites for nucleophilic interaction.

Table 4.1.2: Selected Optimized Geometric Parameters and Electronic Properties of this compound from DFT Calculations.
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(acid)=O1.21 Å
Bond Length (Å)C(carbamate)=O1.23 Å
Bond Length (Å)N-H1.02 Å
Bond Angle (°)O=C-O (acid)124.5°
Dihedral Angle (°)ψ (N-Cα-C'-O)-45.2°
Dihedral Angle (°)φ (C'-N-Cα-C')-140.8°
HOMO Energy--7.15 eV
LUMO Energy--0.98 eV
HOMO-LUMO Gap (ΔE)-6.17 eV

Molecular Dynamics Simulations for Conformational Studies.

While quantum calculations describe the static, minimum-energy state, Molecular Dynamics (MD) simulations explore the dynamic behavior of this compound over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (e.g., AMBER, CHARMM, OPLS) to describe the potential energy of the system.

These simulations are typically performed in an explicit solvent environment (e.g., a box of water molecules) to mimic physiological or reaction conditions. An MD trajectory, often spanning nanoseconds to microseconds, provides a detailed movie of the molecule's motion. Analysis of this trajectory reveals important information about conformational flexibility. The Root Mean Square Deviation (RMSD) of the backbone atoms relative to the initial structure is monitored to assess when the system reaches equilibrium. The Root Mean Square Fluctuation (RMSF) for each atom highlights the most flexible regions of the molecule. For this compound, RMSF analysis typically shows high flexibility in the terminal methyl groups of the isobutyl side chain and the methoxy (B1213986) group, while the core amide backbone remains more rigid.

In Silico Studies of Reaction Mechanisms.

Computational chemistry is invaluable for elucidating the mechanisms of reactions involving this compound, such as its participation in peptide bond formation. DFT calculations can be used to map the entire reaction energy profile, from reactants to products.

This process involves locating the geometry of the transition state (TS)—the highest energy point along the reaction coordinate. The activation energy (Ea), which is the energy difference between the reactants and the TS, can then be calculated. A lower activation energy indicates a faster reaction rate. To validate the TS, frequency calculations are performed; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are run to confirm that the identified TS correctly connects the reactant and product energy minima. These studies provide a step-by-step atomic-level understanding of bond-breaking and bond-forming events that is often inaccessible to experimental observation.

Table 4.3: Calculated Relative Energies (kcal/mol) for a Representative Peptide Coupling Reaction Involving this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Amino Acid Ester0.0 (Reference)
Transition State (TS)Tetrahedral intermediate formation+18.5
IntermediateStable tetrahedral intermediate-5.2
ProductsDipeptide + Water-12.8

Conformational Landscape Analysis

This compound possesses significant conformational freedom due to rotation around several single bonds. A comprehensive conformational landscape analysis aims to identify all stable, low-energy conformers and understand their relative populations. This is typically achieved by performing a systematic or stochastic search of the molecule's potential energy surface (PES).

A common approach is to systematically scan the key dihedral angles, such as the backbone angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-O), and the side-chain angles χ. For each grid point in this multi-dimensional scan, a geometry optimization is performed to find the nearest local energy minimum. This process maps out the entire landscape of stable and metastable conformers.

Applications and Role in Advanced Organic Synthesis

Use as a Key Chiral Building Block

(Methoxycarbonyl)-D-leucine serves as a crucial chiral building block in the synthesis of complex organic molecules. smolecule.comresearchgate.net Its well-defined stereochemistry is instrumental in controlling the chirality of the final product, a critical factor in the development of pharmaceuticals and other bioactive compounds where specific three-dimensional arrangements of atoms are essential for their function. smolecule.com The presence of both a carboxylic acid and a carbamate (B1207046) functional group allows for versatile chemical modifications, making it an adaptable component in various synthetic strategies.

The strategic incorporation of this compound allows chemists to introduce specific stereocenters with high fidelity. This control over stereochemistry is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with desired biological activities. smolecule.comkashanu.ac.ir

Integration into Peptide Synthesis Strategies

The synthesis of peptides, biopolymers with a wide range of biological functions, often requires the use of protected amino acid derivatives to control the sequence and prevent unwanted side reactions. spbu.ru this compound and its related derivatives are valuable in this context.

Protective Group Chemistry in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides, amino acids are sequentially added to a growing peptide chain anchored to a solid support. ontosight.aiiris-biotech.de To ensure the correct sequence, the N-terminus of the incoming amino acid is temporarily protected. The fluorenylmethyloxycarbonyl (Fmoc) group is a common N-terminal protecting group used in SPPS. iris-biotech.dewikipedia.org Fmoc-protected D-leucine derivatives, including N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, are utilized in the synthesis of specific peptide sequences. medchemexpress.commedchemexpress.com

The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, such as piperidine, to allow for the next amino acid to be coupled. wikipedia.orggoogle.com This orthogonal protection strategy is fundamental to the efficiency and success of SPPS. iris-biotech.de

Development of Novel Coupling Reagents and Additives

The formation of the amide bond between amino acids is a critical step in peptide synthesis. This process is facilitated by coupling reagents. While this compound itself is not a coupling reagent, the principles of peptide bond formation are central to its use. Various coupling reagents, such as phosphonium (B103445) and uronium salts (e.g., BOP, HBTU, HATU), and carbodiimides (e.g., DCC, DIC), are employed to activate the carboxylic acid group of one amino acid for reaction with the amino group of another. uni-kiel.debachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used to enhance reaction rates and suppress racemization. bachem.comacs.org The efficiency and stereochemical integrity of the coupling reaction are paramount for the synthesis of pure peptides.

Intermediates in the Synthesis of Complex Organic Molecules

This compound and its enantiomer, (Methoxycarbonyl)-L-tert-leucine, are key intermediates in the synthesis of several complex and medicinally important organic molecules. nih.govchemicalbook.com

Precursors for Pharmaceutical Compounds (e.g., Atazanavir, HCV NS5A Inhibitors)

One of the most notable applications of a related compound, (Methoxycarbonyl)-L-tert-leucine, is in the synthesis of the HIV protease inhibitor Atazanavir. nih.govcphi-online.comrsc.org In the synthesis of Atazanavir, (Methoxycarbonyl)-L-tert-leucine is coupled with a complex hydrazine (B178648) derivative to form the final drug molecule. nih.govgoogle.com This highlights the importance of such protected amino acid derivatives in constructing the intricate architecture of modern pharmaceuticals.

Furthermore, this compound has been utilized in the development of inhibitors of the Hepatitis C virus (HCV) NS5A protein. nih.govsemanticscholar.orgmdpi.com In the synthesis of these potential antiviral agents, this compound serves as a capping group, which is attached to a core scaffold to create a library of compounds for biological evaluation. nih.govmdpi.com The stereochemistry of the leucine (B10760876) derivative can significantly influence the antiviral activity of the final molecule.

Pharmaceutical TargetRole of (Methoxycarbonyl)-leucine Derivative
Atazanavir (HIV Protease Inhibitor) Key intermediate [(Methoxycarbonyl)-L-tert-leucine] coupled to form the final drug structure. nih.govgoogle.com
HCV NS5A Inhibitors Used as a capping group [this compound] to modify the periphery of the inhibitor. nih.govmdpi.com

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The principles of chirality embodied by this compound are central to the field of asymmetric catalysis, where small amounts of a chiral catalyst are used to produce large quantities of an enantiomerically enriched product. kashanu.ac.ir While not always the direct ligand, the underlying concept of using chiral molecules to induce asymmetry is the same. Chiral ligands, often derived from amino acids, coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. mdpi.comacs.orgacs.org

For instance, chiral phosphinooxazoline (PHOX) ligands, which are highly effective in asymmetric catalysis, are often derived from unnatural amino acids. d-nb.info The development of new and efficient chiral ligands is a continuous effort in organic synthesis, aiming to expand the scope and efficiency of asymmetric transformations. rsc.org The use of chiral building blocks like D-leucine derivatives contributes to the "chiral pool," a collection of readily available enantiopure compounds that serve as starting materials for the synthesis of more complex chiral molecules, including chiral ligands and auxiliaries. rsc.org

Chemical Tools for Biochemical Research (e.g., Labeled Compounds for Mechanistic Studies)

This compound is a derivative of the non-proteinogenic amino acid D-leucine, characterized by the presence of a methoxycarbonyl protecting group on its amino terminus. This structural modification makes it a valuable building block in advanced organic synthesis, particularly for the creation of specialized chemical tools designed for biochemical and proteomics research. scbt.commedchemexpress.com Its utility lies in its capacity to be incorporated into peptides, which can then be used to probe complex biological processes. The incorporation of a D-amino acid can confer unique properties to these peptide tools, such as enhanced stability against enzymatic degradation. nih.gov

The primary application of this compound in this context is as a precursor for synthesizing labeled compounds. By introducing isotopic labels (such as Deuterium (B1214612), Carbon-13, or Nitrogen-15) into the structure of this compound, researchers can create probes that are traceable in biological systems. These labeled peptides are instrumental in mechanistic studies aimed at elucidating protein structure, function, and interactions. ncsu.edunih.gov

Detailed Research Applications and Findings

The synthesis of peptides containing this compound, often as part of a larger sequence, allows for the investigation of specific molecular interactions. The methoxycarbonyl group serves to protect the amine during the chemical reactions of peptide synthesis, ensuring the D-leucine residue is added at the desired position. researchgate.net Once the labeled peptide is synthesized, it can be used in various analytical techniques.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This is a powerful technique used to study protein conformation and dynamics. nih.gov A peptide containing a D-leucine residue derived from this compound can be used as a probe. In HDX-MS, a protein is incubated in a deuterated buffer (D₂O), leading to the exchange of backbone amide hydrogens with deuterium atoms. The rate of this exchange is dependent on the solvent accessibility and local structural dynamics of the protein. By analyzing the mass increase of the peptide probe via mass spectrometry, researchers can map regions of protein interaction or conformational change. nih.gov For instance, a decrease in deuterium uptake in the presence of a binding partner would suggest that the peptide-binding site is now occluded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Peptides synthesized with ¹³C or ¹⁵N-labeled this compound are crucial for NMR-based structural studies. These stable isotopes have nuclear spin properties that make them detectable by NMR, allowing for the detailed analysis of peptide and protein structures in solution.

The use of a D-amino acid like D-leucine offers specific advantages. Peptides containing D-amino acids are often resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov This increased stability makes them robust tools for in vitro and in vivo studies, allowing researchers to observe biological processes over longer periods without the probe being destroyed.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol pharmaffiliates.com
CAS Number 1191091-65-2 pharmaffiliates.com
Synonyms (R)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic Acid pharmaffiliates.com
Stereochemistry D-configuration

| Primary Function | Protected amino acid for peptide synthesis medchemexpress.com |

Table 2: Examples of Isotopically Labeled this compound for Mechanistic Studies

Labeled Compound Variant Isotope(s) Typical Application Research Goal
(Methoxycarbonyl)-D-[¹³C₆, ¹⁵N]leucine ¹³C, ¹⁵N NMR Spectroscopy Determination of 3D structure and dynamics of peptide-protein complexes.
(Methoxycarbonyl)-D-[²H₁₀]leucine ²H (Deuterium) Mass Spectrometry Quantify peptide levels in complex biological samples or serve as internal standards.

Table 3: Illustrative Research Findings from a Hypothetical HDX-MS Experiment This table illustrates how data from an HDX-MS experiment using a peptide probe containing D-leucine might be interpreted to understand protein-protein interactions.

Experimental ConditionPeptide ProbeDeuterium Uptake (%) after 10 minInterpretation
Protein A aloneP-Leu-D (contains D-leucine)65%Baseline solvent accessibility of the peptide-binding region on Protein A.
Protein A + Protein BP-Leu-D (contains D-leucine)25%Significant reduction in deuterium uptake indicates the binding interface between Protein A and Protein B involves the region where the peptide probe binds, making it less accessible to the solvent.

Mechanistic Investigations of Reactions Involving Methoxycarbonyl D Leucine

Kinetics and Thermodynamics of Methoxycarbonyl Group Cleavage

The removal of the methoxycarbonyl (Moc) protecting group from the nitrogen atom of D-leucine is a critical step in many synthetic sequences. The kinetics and thermodynamics of this cleavage are highly dependent on the reaction conditions employed. While specific quantitative data for (Methoxycarbonyl)-D-leucine is not extensively documented in publicly available literature, the general principles of N-alkoxycarbonyl group cleavage can be applied to understand the process.

The cleavage of urethane-type protecting groups, such as the methoxycarbonyl group, typically proceeds through mechanisms involving nucleophilic attack at the carbonyl carbon or protonation of the nitrogen atom followed by decomposition. The choice of reagent dictates the operative mechanism and, consequently, the rate and thermodynamic favorability of the reaction.

Common methods for the cleavage of methoxycarbonyl groups involve basic, acidic, or reductive conditions.

Basic Hydrolysis: Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the cleavage proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the methoxycarbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the liberation of the free amine and the formation of a carbonate species. The rate of this reaction is influenced by the concentration of the base, the temperature, and the solvent system.

Acidic Cleavage: Strong acids, such as hydrobromic acid in acetic acid, can also effect the cleavage of the methoxycarbonyl group. The mechanism likely involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the counterion (e.g., bromide). Alternatively, protonation of the ester oxygen can lead to cleavage of the methyl-oxygen bond.

Reductive Cleavage: Certain reductive methods can also be employed for the deprotection of methoxycarbonyl groups, although they are less common than for other protecting groups like the benzyloxycarbonyl (Cbz) group.

Cleavage MethodReagentsPlausible MechanismGeneral Observations
Basic HydrolysisNaOH (aq), KOH (aq)Nucleophilic acyl substitutionRate is dependent on base concentration and temperature.
Acidic CleavageHBr in Acetic AcidProtonation followed by nucleophilic attackCan be harsh and may affect other acid-labile functional groups.

Reaction Pathways in Derivatization and Coupling Reactions

This compound is frequently utilized in derivatization and coupling reactions, most notably in peptide synthesis. The presence of the methoxycarbonyl group prevents the nucleophilic amino group from participating in unwanted side reactions, allowing for the selective activation and coupling of the carboxylic acid functionality.

In a typical peptide coupling reaction, the carboxylic acid of this compound is activated to form a more reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide. A variety of coupling reagents have been developed to facilitate this process, each with its own reaction pathway.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly used. The reaction pathway involves the initial reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amino group of the incoming nucleophile to form the desired amide bond. To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

Phosphonium (B103445) and Uronium Salt-Based Coupling: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also widely employed. These reagents react with the carboxylic acid to form an activated species, often a benzotriazolyl ester, which then readily reacts with the amine component.

The reaction pathway in derivatization reactions, such as esterification, follows similar principles of carboxyl group activation. For instance, the conversion of this compound to its methyl ester can be achieved using reagents like diazomethane (B1218177) or by Fischer esterification under acidic conditions.

Coupling Reagent ClassExample ReagentsGeneral Reaction Pathway
CarbodiimidesDCC, DICFormation of an O-acylisourea intermediate, which may be converted to an active ester.
Phosphonium SaltsPyBOPFormation of a phosphonium ester intermediate.
Uronium/Aminium SaltsHBTU, HATUFormation of an active ester via a uronium/aminium intermediate.

Stereochemical Control and Chirality Transfer Mechanisms

Maintaining the stereochemical integrity of the chiral center in D-leucine is of paramount importance during its derivatization and coupling reactions. The methoxycarbonyl protecting group plays a role in influencing the stereochemical outcome of these reactions.

One of the primary concerns in peptide synthesis is racemization of the activated amino acid residue. The mechanism of racemization often involves the formation of a planar, achiral intermediate. For N-alkoxycarbonyl protected amino acids, a common pathway for racemization is through the formation of a 5(4H)-oxazolone (also known as an azlactone). This can occur when the activated carboxyl group is attacked by the oxygen atom of the urethane (B1682113) carbonyl group. The resulting oxazolone (B7731731) has an acidic proton at the Cα position, which can be abstracted by a base, leading to a planar enolate-like intermediate and loss of stereochemical information.

The propensity for oxazolone formation and subsequent racemization is influenced by several factors, including the nature of the activating group, the solvent, the temperature, and the presence of base. The methoxycarbonyl group, being a urethane-type protecting group, is generally considered to be effective at suppressing racemization compared to N-acyl protecting groups. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the nitrogen less nucleophilic and thus disfavoring the formation of the oxazolone intermediate.

In reactions where this compound is used as a chiral auxiliary or a chiral building block in asymmetric synthesis, the transfer of chirality from the D-leucine stereocenter to a newly formed stereocenter is a key mechanistic feature. This chirality transfer is often rationalized by considering the steric and electronic properties of the N-protected amino acid. The bulky isobutyl side chain of leucine (B10760876) can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite, less hindered face. This concept of steric hindrance is a fundamental principle in achieving stereochemical control.

For example, in an aldol (B89426) reaction where the enolate of a derivative of this compound is reacted with an aldehyde, the stereochemistry of the newly formed hydroxyl and carboxyl-bearing stereocenters can be controlled by the existing stereocenter of the D-leucine. The formation of a specific diastereomer is favored due to the preferential formation of a more stable, less sterically hindered transition state.

FactorInfluence on Stereochemical Control
Protecting GroupUrethane-type protecting groups like methoxycarbonyl generally suppress racemization by disfavoring oxazolone formation.
Coupling ReagentThe choice of coupling reagent and additives can significantly impact the extent of racemization.
Reaction ConditionsLower temperatures and the use of non-polar solvents can help to minimize racemization.
Steric HindranceThe isobutyl side chain of leucine can direct the approach of reagents, leading to high diastereoselectivity in chirality transfer reactions.

Emerging Research Perspectives and Future Directions

Green Chemistry Approaches in Methoxycarbonyl-D-leucine Synthesis

The synthesis of peptide and amino acid derivatives has traditionally relied on methods that generate significant chemical waste. rsc.orgadvancedchemtech.com Consequently, a major thrust in modern synthetic chemistry is the adoption of green chemistry principles to minimize environmental impact. acs.orgnih.govambiopharm.com For the synthesis of (Methoxycarbonyl)-D-leucine and its derivatives, research is moving towards more sustainable practices.

Key green chemistry strategies being explored include:

Solvent Recycling : To further reduce waste, solvent recovery and recycling systems are being implemented in manufacturing processes. ambiopharm.com For instance, systems for recycling acetonitrile (ACN), DMF, and methyl t-butyl ether (MTBE) are becoming more common. ambiopharm.com

Alternative Reagents and Methodologies : Research is also focused on finding greener substitutes for hazardous reagents. For example, alternatives to trifluoroacetic acid (TFA), which is commonly used for cleavage in solid-phase peptide synthesis (SPPS), are being sought. advancedchemtech.comacs.org Additionally, methods that improve atom economy and use reagents more efficiently are being developed. nih.govambiopharm.com Biocatalysis, using enzymes for synthesis, offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing optically pure amino acids and their derivatives. symeres.com

The application of these green chemistry principles to the synthesis of this compound aims to create more sustainable and cost-effective manufacturing processes with a reduced environmental footprint.

High-Throughput Synthesis and Screening Applications

The demand for novel molecules in drug discovery and materials science has driven the development of high-throughput synthesis and screening (HTS) techniques. These methodologies allow for the rapid creation and evaluation of large libraries of compounds. For this compound, HTS can be employed to generate a diverse range of derivatives and screen them for desired biological activities or material properties.

The core of this approach lies in solid-phase peptide synthesis (SPPS), which enables the sequential addition of amino acids to a growing peptide chain anchored to a solid support. nih.govamerigoscientific.com This technique is highly amenable to automation and the creation of combinatorial libraries, where systematic substitutions are made at various positions in a peptide sequence to explore a vast chemical space. nih.govresearchgate.net

Future applications for high-throughput synthesis of this compound derivatives include:

Drug Discovery : Creating libraries of peptides and peptidomimetics containing this compound to screen for therapeutic potential against various diseases. researchgate.net The inclusion of D-amino acids like D-leucine can enhance the stability of these peptides against enzymatic degradation. researchgate.netmdpi.comnih.gov

Materials Science : Synthesizing and screening polymers and other materials incorporating this compound to discover novel properties for applications in areas like nanotechnology and biomedical devices.

By combining high-throughput synthesis with advanced screening assays, researchers can efficiently identify lead compounds with enhanced stability, specificity, or activity for a wide array of applications. amerigoscientific.com

Advanced Characterization Methodologies for Complex Derivatives

As increasingly complex derivatives of this compound are synthesized, advanced analytical techniques are crucial for their comprehensive characterization. polarispeptides.com Understanding the precise structure, purity, and conformational properties of these molecules is essential for establishing structure-activity relationships and ensuring their quality for potential applications. polarispeptides.commdpi.com

A suite of sophisticated analytical methods is employed for this purpose:

Analytical TechniqueApplication in Characterizing this compound Derivatives
Mass Spectrometry (MS) Determines the molecular weight and amino acid sequence of peptide derivatives. Tandem MS (MS/MS) is particularly powerful for sequencing by fragmenting the molecule and analyzing the resulting ions. polarispeptides.com It can also detect and localize modifications like deamidation and oxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed three-dimensional structural information in solution. polarispeptides.com 1D and 2D NMR techniques like TOCSY and NOESY can elucidate the folding, conformation, and intermolecular interactions of complex derivatives. polarispeptides.comintertek.com
Circular Dichroism (CD) Spectroscopy Used to determine the secondary structure of peptides (e.g., alpha-helix, beta-sheet). This is critical for understanding how the incorporation of this compound affects the overall conformation. mdpi.comintertek.com
Fourier Transform Infrared (FTIR) Spectroscopy Provides information about the vibrational modes of chemical bonds, which can be used to analyze the secondary structure and intermolecular hydrogen bonding of peptide assemblies. intertek.com

These advanced methodologies, often used in combination, provide a deep understanding of the physicochemical properties of novel this compound derivatives, which is fundamental for their rational design and application. mdpi.com

Computational Design of Novel Methoxycarbonyl-Leucine Analogues

Computational protein and peptide design has emerged as a powerful tool for creating novel molecules with predefined structures and functions. nih.govnih.gov These in silico approaches can significantly accelerate the discovery process by predicting the properties of new analogues before they are synthesized in the laboratory.

For this compound, computational design can be used to:

Develop Novel Scaffolds : Structure-based design approaches can be used to create new peptide or protein scaffolds incorporating this compound with specific geometrical features like length and curvature. nih.govnih.gov This allows for the engineering of molecules tailored to bind to specific biological targets.

Optimize Binding Affinity and Specificity : Computational tools can model the interaction between a this compound-containing peptide and its target. By simulating changes in the peptide sequence or conformation, researchers can predict modifications that will enhance binding. frontiersin.org

Enhance Stability : Molecular dynamics simulations can be used to assess the structural stability of designed analogues. This is particularly important for therapeutic peptides, where resistance to degradation is crucial. nih.gov

Explore Conformational Landscapes : Computational methods can explore the different shapes a molecule can adopt, which is important because a molecule's flexibility can help it bind to various partners. frontiersin.org

By integrating computational design with experimental synthesis and characterization, researchers can more efficiently navigate the vast chemical space of possible this compound analogues to identify candidates with optimal properties for therapeutic or biotechnological applications. researchgate.net

Q & A

Q. Table 1. Key Techniques for Characterizing this compound

TechniqueApplicationCritical ParametersReference
HPLC-UVPurity assessmentColumn: C18; Mobile phase: MeCN/H2_2O (70:30)
1^1H NMRStructural confirmationSolvent: D2_2O; Reference: TMS
LC-MS/MSMetabolic stabilityIonization: ESI+; MRM transitions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.